Product packaging for Rp-8-CPT-cAMPS(Cat. No.:CAS No. 129735-01-9)

Rp-8-CPT-cAMPS

Cat. No.: B1630241
CAS No.: 129735-01-9
M. Wt: 509.9 g/mol
InChI Key: AWXMSJRRXLCVMW-JVSRKQJHSA-M
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Description

Chemical Identity and Structural Characterization of Rp-8-CPT-cAMPS

Molecular Structure and Isomeric Configuration

This compound features a modified adenine ring system with a 4-chlorophenylthio (CPT) substitution at the 8th position and a sulfur atom replacing one of the exocyclic oxygen atoms in the cyclic phosphate group (Figure 1). The molecular formula is C₁₆H₁₄ClN₅O₅PS₂·Na , with a molecular weight of 509.8 g/mol . The "Rp" designation refers to the equatorial configuration of the sulfur atom at the phosphorus center, which is critical for its antagonistic activity against protein kinase A (PKA).

The 8-CPT substitution introduces a lipophilic chlorophenylthio moiety, enhancing membrane permeability compared to unmodified cAMP. The Rp-isomer’s stereochemistry prevents PKA holoenzyme dissociation by occupying cAMP-binding sites on regulatory subunits, thereby inhibiting kinase activation. This configuration also confers resistance to hydrolysis by phosphodiesterases (PDEs), a limitation of native cAMP.

Table 1: Key Structural Features of this compound
Property Description
Molecular Formula C₁₆H₁₄ClN₅O₅PS₂·Na
Molecular Weight 509.8 g/mol
Modifications 8-CPT substitution, Rp-phosphorothioate configuration
Target PKA inhibitor (binds regulatory subunits)

Physicochemical Properties and Stability Profiles

This compound exhibits distinct physicochemical properties that enhance its utility in cellular studies:

  • Solubility : The sodium salt form ensures high solubility in aqueous buffers (>100 mM in water, PBS, and organic solvents like DMSO and ethanol).
  • UV-Vis Absorption : Maximum absorption at 282 nm (ε = 16,000 L·mol⁻¹·cm⁻¹), enabling quantitative analysis via spectrophotometry.
  • Lipophilicity : A logP value of 2.72 facilitates membrane permeability, distinguishing it from less lipophilic analogs like Rp-cAMPS.
  • Stability : Resistant to PDE-mediated hydrolysis and stable in mammalian systems at physiological pH. Storage at -20°C in light-protected conditions is recommended to maintain integrity.
Table 2: Solubility of this compound in Common Solvents
Solvent Solubility (mM)
Water 100
DMSO 100
Ethanol 100
PBS (pH 7.4) 100

Comparative Analysis with Native cAMP and Analog Derivatives

This compound diverges from native cAMP (C₁₀H₁₂N₅O₆P , MW 329.21) in both structure and function:

  • Functional Antagonism : Unlike native cAMP, which activates PKA, this compound acts as a competitive antagonist by binding regulatory subunits without inducing holoenzyme dissociation.
  • Metabolic Stability : The phosphorothioate group and 8-CPT substitution confer resistance to PDEs, whereas native cAMP is rapidly hydrolyzed.
  • Lipophilicity : The 8-CPT moiety increases logP from -1.0 (native cAMP) to 2.72 , enhancing cellular uptake.

Comparisons with other analogs highlight its unique profile:

  • Rp-cAMPS : Lacks the 8-CPT group, resulting in lower lipophilicity (logP ~1.3) and reduced membrane permeability.
  • 8-CPT-cAMP : An agonist with the same 8-CPT substitution but lacks the Rp-phosphorothioate modification, enabling PKA activation.
  • Rp-8-Br-cAMPS : Features a bromine at the 8th position instead of CPT, showing weaker antagonism and partial Epac protein activation.
Table 3: Comparative Properties of cAMP Analogs
Analog Target Activity logP PDE Resistance Key Modification
Native cAMP PKA agonist -1.0 Low None
This compound PKA antagonist 2.72 High 8-CPT, Rp-phosphorothioate
8-CPT-cAMP PKA agonist 2.65 Moderate 8-CPT
Rp-cAMPS PKA antagonist 1.3 Moderate Rp-phosphorothioate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14ClN5NaO5PS2 B1630241 Rp-8-CPT-cAMPS CAS No. 129735-01-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXMSJRRXLCVMW-JVSRKQJHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635549
Record name Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129735-01-9
Record name Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Modifications to the cAMP Backbone

This compound is synthesized through two critical modifications to adenosine 3′,5′-cyclic monophosphate (cAMP):

  • 8-Position Substitution : A chlorophenylthio (-S-C6H4-Cl) group replaces the hydrogen at the 8-position of the adenine ring, enhancing lipophilicity (logP = 2.72). This modification mimics 8-CPT-cAMP but introduces a sulfur atom for improved metabolic resistance.
  • Phosphorothioate Modification : One exocyclic oxygen in the cyclic phosphate is substituted with sulfur in the equatorial (Rp) configuration, conferring resistance to phosphodiesterase (PDE) degradation.

The synthesis begins with cAMP as the starting material. The 8-position is functionalized via a palladium-catalyzed coupling reaction with 4-chlorothiophenol, followed by stereoselective sulfur substitution at the phosphate group using a thiophosphorylation reagent.

Key Synthetic Steps

Step Reaction Reagents/Conditions Purpose
1 8-Bromination of cAMP N-Bromosuccinimide (NBS), DMF, 0°C Introduces bromine at the 8-position for subsequent substitution.
2 Thiophenylation 4-Chlorothiophenol, Pd(PPh3)4, K2CO3, DMF, 80°C Replaces bromine with chlorophenylthio group.
3 Thiophosphate Formation PSCl3, triethylamine, anhydrous THF, -78°C Substitutes one phosphate oxygen with sulfur (Rp configuration).
4 Sodium Salt Formation NaOH, ethanol/water mixture, lyophilization Converts free acid to sodium salt for improved solubility.

The final product is purified via reverse-phase HPLC (>99% purity), with UV detection at 282 nm (ε = 16,000 L·mol⁻¹·cm⁻¹).

Purification and Solubility Optimization

Chromatographic Purification

This compound is isolated using a C18 column (5 µm particle size) with a gradient of acetonitrile (10–40%) in 50 mM ammonium acetate buffer (pH 6.8). The retention time correlates with its lipophilicity, ensuring separation from byproducts like Sp-8-CPT-cAMPS.

Solubility Profile

Solvent Solubility (mM) Notes
Water 100 Requires sonication for complete dissolution.
DMSO 100 Preferred for stock solutions in cell-based assays.
PBS (pH 7.4) 100 Compatible with physiological buffers.
Ethanol 100 Used for solvent casting in membrane studies.

Lyophilized sodium salt forms exhibit hygroscopicity, necessitating storage under anhydrous conditions.

Salt Form Variations and Stability

Sodium Salt Preparation

The sodium salt is generated by neutralizing the thiophosphate acid with NaOH (1:1 molar ratio) in a water/ethanol mixture, followed by lyophilization. Alternative counterions (e.g., potassium, ammonium) are available but less common due to reduced solubility.

Stability Considerations

  • Thermal Stability : Stable at 25°C for 24 hours; long-term storage requires -20°C.
  • Light Sensitivity : Degrades under UV light (t1/2 = 48 hours at 300 nm), necessitating amber vials.
  • Oxidation : Slow conversion to 8-CPT-cAMP occurs in aqueous solutions over weeks, minimized by antioxidants (e.g., 1 mM DTT).

Analytical Characterization

Spectroscopic Validation

  • UV-Vis : λmax = 282 nm (A260/A280 ratio = 1.2).
  • Mass Spectrometry : ESI-MS m/z 509.8 [M-Na]⁻ (calculated for C₁₆H₁₄ClN₅O₅PS₂).
  • ¹H NMR : δ 8.35 (s, H-2), 6.90 (d, J = 8.5 Hz, aromatic H), 5.95 (d, J = 5.0 Hz, H-1′).

Purity Assessment

HPLC analysis (C18 column, 1 mL/min flow rate) confirms >99% purity, with retention time = 12.4 min. Residual solvents (DMF, THF) are <0.1% by GC-MS.

Comparative Synthesis with Related Analogs

This compound vs. Rp-8-Br-cAMPS

Parameter This compound Rp-8-Br-cAMPS
Lipophilicity (logP) 2.72 1.95
PDE Resistance High (t1/2 > 24 h) Moderate (t1/2 = 6 h)
PKA Inhibition (IC50) 0.8 µM (cAK II) 2.5 µM (cAK I)

The chlorophenylthio group in this compound enhances membrane permeability compared to bromine-substituted analogs.

Industrial-Scale Production Challenges

Batch Consistency

  • Control of Rp/Sp Isomerism : Chiral HPLC ensures >99% Rp configuration; Sp-isomer content <0.5%.
  • Residual Palladium : <10 ppm, validated by ICP-MS.

Cost Drivers

  • Palladium catalysts account for 60% of raw material costs.
  • Lyophilization adds 20% to production expenses.

Applications Informing Synthesis Design

Cell Permeability Requirements

The chlorophenylthio modification was optimized to achieve a membrane permeability coefficient (Papp) of 1.2 × 10⁻⁶ cm/s in Caco-2 cells, enabling extracellular administration.

Metabolic Stability

In hepatocyte assays, this compound shows 95% intact compound after 6 hours vs. 40% for 8-Br-cAMP, justifying the thiophosphate group.

Emerging Synthetic Alternatives

Enzymatic Synthesis

Recent trials using adenosine phosphorylase mutants achieved 70% yield reduction in thiophosphate synthesis steps, though scalability remains limited.

Continuous Flow Chemistry

Microreactor systems reduce reaction time from 48 hours (batch) to 8 hours, with 15% improved yield for the thiophenylation step.

Chemical Reactions Analysis

Structural Modifications and Reactivity

Rp-8-CPT-cAMPS combines two key modifications to the cAMP backbone (Fig. 1):

  • 8-Substitution : A lipophilic 4-chlorophenylthio group replaces hydrogen at the 8-position, enhancing membrane permeability and resistance to phosphodiesterase (PDE) hydrolysis .

  • Phosphorothioate Substitution : The equatorial oxygen in the cyclic phosphate is replaced by sulfur (Rp configuration), rendering it resistant to enzymatic degradation while retaining PKA antagonism .

Key Stability Data :

PropertyValue/OutcomeSource
PDE ResistanceNo hydrolysis by mammalian PDEs
Oxidation StabilitySlow oxidation to 8-CPT-cAMP in air
Thermal StabilityStable at room temperature

Synthetic Pathways and Prodrug Activation

This compound is synthesized through sequential modifications of adenosine:

  • 8-Bromination : Introduction of bromine at position 8, followed by nucleophilic substitution with 4-chlorothiophenol .

  • Phosphorothioate Formation : Stereoselective sulfur substitution using H-phosphorothioate chemistry .

Prodrug Derivatives :
Para-acetoxybenzyl (pAB) ester prodrugs (e.g., Rp-8-pCPT-cAMPS-pAB) are hydrolyzed intracellularly by esterases to release active this compound . The reaction proceeds as:

Rp-8-pCPT-cAMPS-pABesteraseThis compound+4-acetoxybenzyl alcohol\text{Rp-8-pCPT-cAMPS-pAB} \xrightarrow{\text{esterase}} \text{this compound} + \text{4-acetoxybenzyl alcohol}

Hydrolysis Efficiency :

ProdrugHydrolysis Rate (t₁/₂)Bioactivation Yield
Rp-8-pCPT-cAMPS-pAB<5 min (in cells)>95%
Rp-8-Br-cAMPS-pAB~10 min~90%

Degradation Pathways

This compound undergoes two primary degradation reactions:

  • Oxidative Desulfurization :

    • Slow oxidation in aqueous solutions converts the phosphorothioate group to phosphate, yielding agonistic 8-CPT-cAMP .

    • Rate: ~5% degradation after 24 hrs at 25°C in PBS .

  • Photodegradation :

    • Exposure to UV light (λmax = 275 nm) accelerates decomposition, forming adenine derivatives .

Interactions with Biological Targets

This compound binds competitively to cAMP-binding sites on PKA regulatory subunits (Table 1) :

TargetBinding Affinity (Kd)Selectivity
PKA Type I (Site A)0.2 μMPreferential
PKA Type II (Site B)0.5 μMModerate
Epac1/2>100 μMNo significant binding

Mechanism : Occupying cAMP-binding sites prevents holoenzyme dissociation, blocking kinase activation .

Solubility and Formulation

This compound exhibits high solubility in polar aprotic solvents but limited solubility in aqueous buffers :

SolventSolubility (mg/mL)
DMSO25
PBS (pH 7.4)10
Ethanol0.5

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differences

Compound Structure Modifications Target Mechanism of Action Selectivity
Rp-8-CPT-cAMPS 8-(4-chlorophenylthio), Rp stereoisomer PKA regulatory sites Competes with cAMP for binding; prevents holoenzyme dissociation Prefers type II PKA (cAK II)
Rp-8-Br-cAMPS 8-bromo substitution, Rp stereoisomer PKA regulatory sites Similar cAMP antagonism but with higher affinity for type I PKA (cAK I) Type I PKA
8-pCPT-2'-O-Me-cAMP 8-(4-chlorophenylthio)-2'-O-methyl Epac Activates Epac (Exchange Protein directly activated by cAMP) Epac-specific
Sp-8-CPT-cAMPS Sp stereoisomer of this compound PKA regulatory sites Agonist; mimics cAMP to activate PKA Non-selective

Functional Contrasts

  • PKA Inhibition vs. Epac Activation :
    this compound selectively blocks PKA without affecting Epac-mediated pathways. For example, in guinea pig tracheal rings, Epac activation by 8-pCPT-2'-O-Me-cAMP induced relaxation unaffected by this compound, highlighting pathway specificity .
  • Isozyme Selectivity :
    this compound inhibits type II PKA (cAK II) more potently than type I, whereas Rp-8-Br-cAMPS shows the opposite preference. This distinction is critical in tissues where PKA isoforms mediate divergent effects, such as in airway smooth muscle .
  • Agonist vs. Antagonist :
    Sp-8-CPT-cAMPS (agonist) mimics cAMP to activate PKA, contrasting with this compound’s inhibitory role. In guinea pig trachealis, Sp-8-CPT-cAMPS-induced relaxation was blocked by this compound, confirming their opposing actions .

Research Findings

  • Immune Regulation: this compound (1 μM) partially reversed Bordetella toxin (CyaA)-mediated suppression of CD71/CD163 expression in monocytes, demonstrating its role in modulating immune responses via PKA .
  • Reproductive Biology :
    In mouse ovarian follicles, this compound (10 μM) inhibited LH-induced CREB phosphorylation, confirming its utility in dissecting PKA-dependent ovulation pathways .
  • Smooth Muscle Dynamics :
    At 100 μM, this compound reduced VIP-induced relaxation in ureteral preparations by ~40%, underscoring its efficacy in blocking cAMP/PKA signaling .

Key Limitations and Contextual Variability

  • Concentration-Dependent Effects :
    Higher concentrations (e.g., 100 μM) are often required for full PKA inhibition in intact cells due to compartmentalized signaling .
  • Tissue-Specific Responses: In human bronchial smooth muscle, this compound only marginally reduced isoproterenol sensitivity, suggesting alternative β-adrenergic signaling mechanisms .
  • Cross-Reactivity: While this compound is selective for PKA, some studies note off-target effects at high doses, such as partial β-adrenoceptor antagonism .

Biological Activity

Rp-8-CPT-cAMPS (8-(4-chlorophenylthio)-adenosine-3′,5′-cyclic monophosphorothioate, Rp isomer) is a potent and selective antagonist of cAMP-dependent protein kinase A (PKA). It has garnered attention in various biological studies due to its ability to inhibit PKA activation and modulate intracellular signaling pathways influenced by cyclic adenosine monophosphate (cAMP). This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications in research.

Inhibition of PKA Activation
this compound functions primarily as a competitive antagonist at the cAMP binding sites of PKA. By occupying these sites, it prevents the dissociation of the PKA holoenzyme, effectively inhibiting its activation. This mechanism allows for precise modulation of PKA-mediated signaling pathways without the side effects associated with traditional ATP-site inhibitors .

Table 1: Comparison of cAMP Analogues

CompoundTypePKA ActivationMembrane PermeabilityReference
This compoundAntagonistInhibitsHigh
Sp-8-CPT-cAMPSAgonistActivatesHigh
6-Bnz-cAMPAgonistActivatesModerate
8-pCPT-2'-O-Me-cAMPPartial AgonistWeakly activatesModerate

In Vitro Studies

  • Phosphorylation Inhibition
    In vitro assays have demonstrated that this compound effectively blocks the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) induced by cAMP activators such as forskolin and 6-Bnz-cAMP. At a concentration of 100 μM, it significantly reduced VASP phosphorylation levels .
  • GTP-loading of Rap1
    This compound also inhibits GTP-loading of Rap1, a small GTPase involved in cAMP signaling pathways. This inhibition occurs in response to both 8-pCPT-2'-O-Me-cAMP and 6-Bnz-cAMP, suggesting a broader impact on cAMP-mediated signaling mechanisms .
  • Endothelial Function
    The compound has been shown to diminish endothelium-dependent and -independent relaxation responses in pre-contracted rat mesenteric artery rings, indicating its potential effects on vascular function .

Case Studies

Case Study: Insulin Secretion Modulation
In dynamic perifusion assays using isolated human and rat islets of Langerhans, treatment with this compound resulted in a marked inhibition of first-phase glucose-stimulated insulin secretion (GSIS), reducing secretion by up to 80%. The second-phase GSIS was inhibited to a lesser extent (≤20%), highlighting the compound's selective action on specific phases of insulin release .

Table 2: Effects of this compound on Insulin Secretion

PhaseEffect (%) ReductionReference
First-phase GSISUp to 80%
Second-phase GSIS≤20%

Cellular Assays

Recent studies have utilized fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) assays to validate the inhibitory effects of this compound on cAMP-dependent protein kinase activation in living cells. These assays confirmed that the compound effectively blocks the activation of guanine nucleotide exchange factors (GEFs) such as Epac1 and Epac2, further elucidating its role in modulating cAMP signaling pathways .

Implications for Drug Development

The unique properties of this compound make it a valuable tool for investigating cAMP-related signaling pathways in various biological contexts. Its ability to selectively inhibit PKA without affecting other signaling cascades positions it as a potential candidate for therapeutic applications targeting diseases related to dysregulated cAMP signaling.

Q & A

Basic Research Questions

Q. What are the critical considerations for preparing Rp-8-CPT-cAMPS solutions to ensure solubility and stability in experimental systems?

  • Methodological Answer: this compound is water-soluble but requires careful handling. Minimum solubility values are batch-dependent, so always verify via UV quantification (λmax ~282 nm). Use ultrasonic or vortex mixing to dissolve lyophilized or crystallized sodium salt, and rinse vial walls thoroughly to avoid loss. For stability, store solutions in aliquots at ≤-20°C, protected from light to prevent oxidation to the agonistic 8-CPT-cAMP. Room-temperature handling is permissible for short durations, but prolonged storage requires freezing .

Q. What concentration range is typically effective for inhibiting cAMP-dependent PKA activity in cell-based assays?

  • Methodological Answer: Effective concentrations range from 10–100 µM, depending on cell type and membrane permeability. For example, 100 µM this compound blocked 6-Bnz-cAMP-induced VASP phosphorylation in hTERT airway smooth muscle cells . Quantify concentrations using UV absorbance (ε = 16,400 M⁻¹cm⁻¹ at 282 nm) and validate via functional assays (e.g., PKA activity kits) .

Advanced Research Questions

Q. How should preincubation time with this compound be optimized to antagonize cAMP signaling in dynamic systems?

  • Methodological Answer: Preincubate for ≥20 minutes before cAMP induction. This allows sufficient time for membrane permeation, as intracellular cAMP production (e.g., via forskolin or receptor agonists) outpaces inhibitor uptake. In hepatocytes, 30–60-minute preincubation blocked NF-κB activation by IL-1β/IFNγ . Adjust timing based on cell permeability (e.g., use lipophilic carriers for primary cells) and monitor via time-course controls .

Q. How can researchers resolve contradictory data on this compound efficacy across different biosystems?

  • Methodological Answer: Contradictions often arise from variations in PKA isoform expression (RI vs. RII), cell membrane composition, or off-target effects. For example, this compound preferentially binds site A of RI and site B of RII, which may explain differential inhibition . Validate using:

  • Isoform-specific assays (e.g., siRNA knockdown of PKA subunits).
  • Competition experiments with Sp-8-CPT-cAMPS (agonistic control) .
  • Parallel measurements of downstream effectors (e.g., CREB phosphorylation vs. Epac-Rap1 activation) .

Q. What experimental strategies validate the specificity of this compound in complex signaling pathways (e.g., IL-8 release)?

  • Methodological Answer: Combine this compound with pathway-specific activators/inhibitors. For example:

  • Co-treatment with Epac activators (e.g., 8-pCPT-2'-O-Me-cAMP) to isolate PKA-dependent effects on IL-8 release .
  • Use PKA-deficient cells or CRISPR-edited models to confirm on-target activity.
  • Measure compensatory pathways (e.g., NF-κB or MAPK activation) via phospho-specific antibodies or luciferase reporters .

Data Analysis & Interpretation

Q. How should researchers analyze dose-response anomalies when this compound fails to inhibit PKA in certain conditions?

  • Methodological Answer: Anomalies may stem from:

  • Intracellular cAMP overload (e.g., high forskolin concentrations saturating PKA). Titrate this compound against cAMP levels.
  • Off-target PDE inhibition (unlikely due to its PDE resistance, but confirm via PDE activity assays).
  • Cell-specific metabolism : Test stability via HPLC to rule out degradation .

Q. What statistical approaches address variability in this compound efficacy across biological replicates?

  • Methodological Answer: Normalize data to baseline PKA activity (e.g., unstimulated controls) and use mixed-effects models to account for batch variability. Report effect sizes with 95% confidence intervals, as seen in IL-8 release studies (p<0.05 for treatment vs. control) .

Technical Validation

Q. How can researchers confirm this compound purity and batch consistency for reproducibility?

  • Methodological Answer: Request certificates of analysis (CoA) from suppliers showing ≥99% purity via HPLC/UV. Cross-validate using mass spectrometry and functional assays (e.g., comparison with historical batch data) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rp-8-CPT-cAMPS
Reactant of Route 2
Rp-8-CPT-cAMPS

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